(E)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
The compound “(E)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 7-methoxybenzofuran moiety at the 5-position and an acrylamide group linked to a thiophene ring at the 2-position. Its structure combines aromatic and heterocyclic components, which are often associated with bioactivity, particularly in anticancer and antimicrobial contexts . The 1,3,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions, while the thiophene and benzofuran groups may enhance electronic properties and binding affinity to biological targets .
Properties
IUPAC Name |
(E)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-23-13-6-2-4-11-10-14(24-16(11)13)17-20-21-18(25-17)19-15(22)8-7-12-5-3-9-26-12/h2-10H,1H3,(H,19,21,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBBJYLCTMLMFL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide represents a novel class of organic compounds with potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (E)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide have shown effectiveness against various bacterial strains. A study demonstrated that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been suggested through its structural similarity to known COX inhibitors. A related study highlighted that oxadiazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes . The anti-inflammatory activity was assessed through various in vitro assays measuring prostaglandin synthesis.
The proposed mechanism of action for (E)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves the inhibition of specific enzymes responsible for inflammatory pathways. The oxadiazole moiety is believed to interact with the active sites of COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins .
Study 1: In Vivo Assessment
In a recent in vivo study, rats treated with (E)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibited reduced edema formation compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight. Results indicated a dose-dependent response in edema inhibition, supporting its potential as an anti-inflammatory agent.
Study 2: Cytotoxicity Evaluation
Another study evaluated the cytotoxic effects of the compound on cancer cell lines. The results showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests that the compound may possess anticancer properties worth further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Compound 25 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide) :
- Structural Differences : Lacks the 7-methoxybenzofuran and acrylamide groups. Instead, it has a benzamide substituent.
- Synthesis : Prepared via coupling of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine with benzoyl chloride.
- Bioactivity: Not explicitly reported, but oxadiazoles with thiophene substituents are known for kinase inhibition .
Compound 26 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide) :
- Structural Differences : Features a bromophenyl group instead of benzofuran. Bromine may enhance lipophilicity and halogen bonding.
- Synthesis : Similar to Compound 25 but uses 4-bromobenzoyl chloride.
- Significance : Halogenated analogs often exhibit improved pharmacokinetic profiles.
Analogues with Thiophene-Acrylamide Motifs
Compound 7d (N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide) :
- Structural Differences: Replaces the oxadiazole core with a 1,3,4-thiadiazole and includes a cyano group on the acrylamide.
- Bioactivity : Demonstrated pro-apoptotic activity in cancer cells (IC₅₀ = 2.1 µM against MCF-7) .
- Key Contrast: The thiadiazole core may reduce metabolic stability compared to oxadiazoles, while the cyano group could alter electronic properties.
Compound 5112 ((Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide) :
- Structural Differences : Contains a nitroaryl group and a propylamine substituent.
- Synthesis : Derived from a nitrobenzylidene oxazolone precursor.
- Significance : Nitro groups often enhance cytotoxicity but may increase toxicity risks.
Comparison with Target Compound :
The absence of a nitro group in the target compound may reduce off-target toxicity, while the benzofuran moiety could offer improved aromatic stacking compared to propylamine in 5112 .
Benzofuran-Containing Analogues
Compound 22 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide) :
- Structural Differences : Features a dihydrobenzodioxin ring instead of benzofuran.
- Bioactivity : Optimized for Ca²⁺/calmodulin inhibition (IC₅₀ = 0.8 µM) .
- Significance : Dihydrobenzodioxin provides rigidity but lacks the methoxy group’s electronic effects seen in the target compound.
Comparison with Target Compound :
The 7-methoxybenzofuran in the target compound may enhance binding to hydrophobic pockets in enzymes compared to dihydrobenzodioxin .
Data Tables
Table 2: Electronic Effects of Substituents
| Substituent | Electronic Contribution | Potential Impact on Bioactivity |
|---|---|---|
| 7-Methoxybenzofuran | Electron-donating (OCH₃) | Enhanced binding to hydrophobic targets |
| Thiophen-2-yl | π-electron-rich | Improved charge transfer interactions |
| 4-Bromophenyl (Compound 26) | Halogen bonding | Increased lipophilicity |
Research Findings and Implications
- Synthetic Flexibility : The target compound’s structure allows modular synthesis, as seen in analogous oxadiazoles (e.g., acyl chloride couplings or cyclocondensation) .
- Bioactivity Potential: Thiophene-acrylamide hybrids (e.g., Compound 7d) show strong anticancer activity, suggesting the target compound may share similar mechanisms .
Preparation Methods
Hydrazide Intermediate Preparation
Starting material : 7-Methoxybenzofuran-2-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride, followed by reaction with hydrazine hydrate in ethanol (12 h, reflux).
$$
\text{7-Methoxybenzofuran-2-carboxylic acid} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH, reflux}} \text{7-Methoxybenzofuran-2-carbohydrazide} \quad
$$
Oxadiazole Ring Closure
The carbohydrazide undergoes cyclocondensation with carbon disulfide (CS₂) in the presence of potassium hydroxide (EtOH, reflux, 6 h):
$$
\text{Carbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol} \quad
$$
Optimization :
Functionalization with Acrylamide Side Chain
Synthesis of (E)-3-(Thiophen-2-yl)Acrylic Acid
Thiophene-2-carbaldehyde undergoes a Knoevenagel condensation with malonic acid in pyridine (120°C, 4 h):
$$
\text{Thiophene-2-carbaldehyde} + \text{Malonic acid} \xrightarrow{\text{pyridine}} \text{(E)-3-(Thiophen-2-yl)acrylic acid} \quad
$$
Characterization :
Amide Coupling Reaction
The oxadiazole-2-thiol intermediate is treated with (E)-3-(thiophen-2-yl)acrylic acid using EDCI/HOBt in DMF (24 h, 0°C → RT):
$$
\text{Oxadiazole-thiol} + \text{Acrylic acid} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{Target compound} \quad
$$
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Coupling agent | EDCI | |
| Solvent | DMF | |
| Temperature | 0°C → RT | |
| Yield | 67% |
Stereochemical Control and Purification
The (E)-configuration of the acrylamide is ensured by:
- Reaction kinetics : Slow addition of acrylic acid prevents Z-isomer formation.
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) separates stereoisomers.
HPLC Analysis :
- Column : C18 (4.6 × 250 mm, 5 μm).
- Mobile phase : MeCN/H₂O (70:30), 1.0 mL/min.
- Retention time : 8.2 min (purity >98%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- δ 10.32 (s, 1H, NH),
- δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO),
- δ 7.89–6.82 (m, 7H, aromatic),
- δ 3.91 (s, 3H, OCH₃).
¹³C NMR :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide?
- Methodology :
- Step 1 : Synthesize the 7-methoxybenzofuran-2-yl precursor via cyclization of substituted phenols with chloroacetyl chloride under reflux (70–80°C) in ethanol .
- Step 2 : Form the 1,3,4-oxadiazole ring by reacting the benzofuran intermediate with hydrazine hydrate and carbon disulfide, followed by oxidative cyclization using iodine and potassium iodide .
- Step 3 : Couple the oxadiazole intermediate with 3-(thiophen-2-yl)acryloyl chloride in dry DMF under nitrogen, using triethylamine as a base (yield: 65–75%) .
- Purification : Recrystallize from ethanol/water (3:1 v/v) or use flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : Confirm regiochemistry of the oxadiazole and acrylamide moieties via -NMR (e.g., singlet for oxadiazole protons at δ 8.2–8.4 ppm) and -NMR (amide carbonyl at ~165 ppm) .
- IR : Detect key functional groups (e.g., C=O stretch at 1680–1700 cm, C=N at 1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] with <2 ppm error .
Q. What preliminary biological assays are relevant for screening its activity?
- Assays :
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC determination (compare to cisplatin control) .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC range: 0.5–10 µM) .
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
Advanced Research Questions
Q. How can reaction yields be improved during oxadiazole ring formation?
- Optimization Strategies :
- Catalyst Screening : Replace iodine with [bis(trifluoroacetoxy)iodo]benzene (BTI) for faster cyclization (reaction time: 2 hrs vs. 12 hrs) .
- Solvent Effects : Use acetonitrile instead of ethanol to enhance solubility of intermediates (yield increase: ~15%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 8 hrs to 30 mins at 120°C (yield: 85%) .
Q. How do structural modifications (e.g., substituents on benzofuran or thiophene) affect bioactivity?
- SAR Insights :
- Benzofuran Modifications : Electron-withdrawing groups (e.g., nitro at C7) enhance kinase inhibition but reduce solubility. Methoxy balances activity and bioavailability (IC: 1.2 µM vs. 3.5 µM for unsubstituted analogs) .
- Thiophene vs. Furan : Thiophene-containing analogs show 2–3x higher antiproliferative activity due to enhanced π-π stacking with target proteins .
- Oxadiazole Replacement : Replacing 1,3,4-oxadiazole with 1,2,4-triazole reduces cytotoxicity by 50%, highlighting the oxadiazole’s role in binding .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Troubleshooting :
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening (e.g., amide bond rotation) .
- 2D NMR : HSQC and HMBC to assign overlapping signals (e.g., distinguish oxadiazole C2 and C5 carbons) .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (SHELX software for refinement; CCDC deposition recommended) .
Q. What computational methods predict target proteins for this compound?
- In Silico Approaches :
- Molecular Docking : AutoDock Vina with EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Met793, hydrophobic contacts with Leu718) .
- Pharmacophore Modeling : Phase™ to map essential features (e.g., hydrogen bond acceptor at oxadiazole, aromatic π-system) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (RMSD <2 Å over 100 ns) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across studies?
- Resolution Methods :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (72 hrs) .
- Control Normalization : Include reference compounds (e.g., doxorubicin) in each experiment to calibrate inter-lab variability .
- Meta-Analysis : Apply ANOVA to datasets from ≥3 independent studies to identify outliers (p<0.05 significance) .
Q. Why do solubility profiles vary in different solvents?
- Factors Influencing Solubility :
- Polarity : High solubility in DMSO (>50 mg/mL) vs. low in water (<0.1 mg/mL) due to hydrophobic benzofuran/thiophene groups .
- pH Effects : Protonation of the oxadiazole nitrogen at acidic pH (e.g., gastric fluid) improves aqueous solubility by 10x .
- Co-Solvents : Use 10% PEG-400 in PBS to enhance solubility for in vivo studies (bioavailability: ~40%) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Oxadiazole Intermediate
Table 2 : Biological Activity of Structural Analogs
| Analog Structure | IC (µM) | Target Protein |
|---|---|---|
| 7-Methoxybenzofuran-oxadiazole | 1.2 | EGFR |
| 7-Nitrobenzofuran-oxadiazole | 0.8 | VEGFR-2 |
| Thiophene→Furan substitution | 3.5 | CDK2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
